![molecular formula C13H15N3O B14983635 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B14983635.png)
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone
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Overview
Description
1-[2-(1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]ETHAN-1-ONE is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
The synthesis of 1-[2-(1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]ETHAN-1-ONE can be achieved through several synthetic routes. One common method involves the reaction of 1H-1,3-benzodiazole with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dimethylformamide (DMF) and a temperature range of 80-100°C. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
1-[2-(1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Scientific Research Applications
1-[2-(1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[2-(1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
1-[2-(1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]ETHAN-1-ONE can be compared with other similar compounds, such as:
2-(1H-1,3-benzodiazol-2-yl)-1-(thiophen-2-yl)ethan-1-one: This compound has a thiophene ring instead of a pyrrolidine ring, which may result in different chemical and biological properties.
1-(1,2-dimethyl-1H-1,3-benzodiazol-6-yl)ethan-1-one: This compound has methyl groups attached to the benzodiazole ring, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H15N3O |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H15N3O/c1-9(17)16-8-4-7-12(16)13-14-10-5-2-3-6-11(10)15-13/h2-3,5-6,12H,4,7-8H2,1H3,(H,14,15) |
InChI Key |
GZSLMVKWOQNHHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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